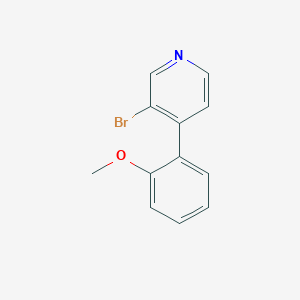
3-Bromo-4-(2-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(2-methoxyphenyl)pyridine: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-methoxyphenyl)pyridine typically involves the bromination of 4-(2-methoxyphenyl)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to facilitate the bromination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination techniques on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(2-methoxyphenyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methoxyphenyl)pyridine in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group for substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .
Comparison with Similar Compounds
- 4-Bromo-2-methoxypyridine
- 3-Bromo-4-methylpyridine
- 4-Bromo-2-methylpyridine
Comparison: 3-Bromo-4-(2-methoxyphenyl)pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-bromo-4-(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13/h2-8H,1H3 |
InChI Key |
NBVFMEKAPRRZFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















